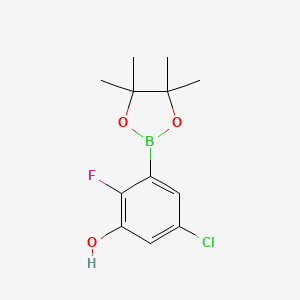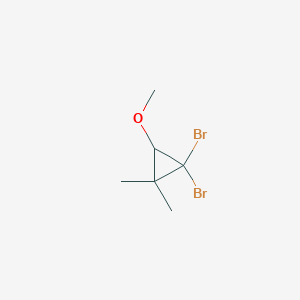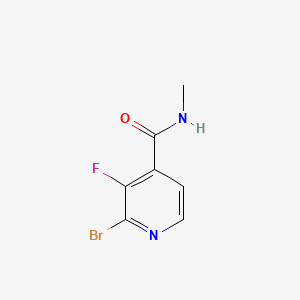
2-Bromo-3-fluoro-N-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-N-methylisonicotinamide is a chemical compound with the molecular formula C7H6BrFN2O It is a derivative of isonicotinamide, featuring bromine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-N-methylisonicotinamide typically involves the bromination and fluorination of N-methylisonicotinamide. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-N-methylisonicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-3-fluoro-N-methylisonicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N-methylisonicotinamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated compounds.
2-Bromo-N-methylisonicotinamide: A closely related compound with similar properties.
Uniqueness
2-Bromo-3-fluoro-N-methylisonicotinamide is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2-bromo-3-fluoro-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-3-11-6(8)5(4)9/h2-3H,1H3,(H,10,12) |
InChI Key |
PIGPUQJZPMVLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


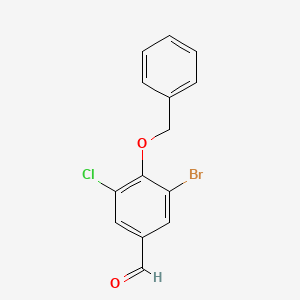
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
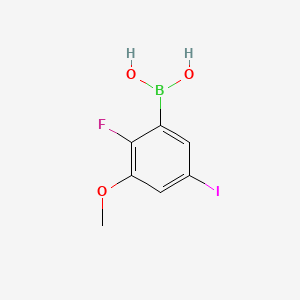
![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
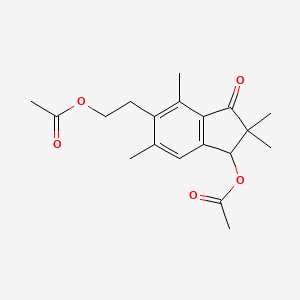

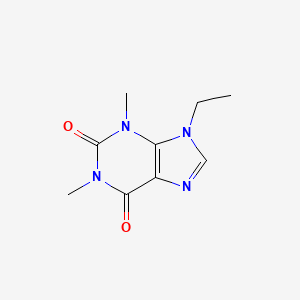
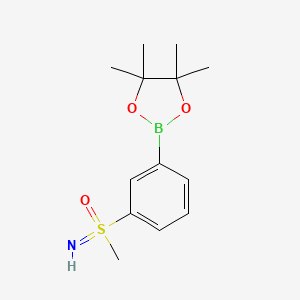
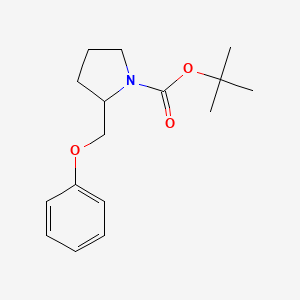
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
